Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate
CAS No.: 954660-39-0
Cat. No.: VC5572601
Molecular Formula: C18H25N3O4
Molecular Weight: 347.415
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 954660-39-0 |
---|---|
Molecular Formula | C18H25N3O4 |
Molecular Weight | 347.415 |
IUPAC Name | ethyl 3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate |
Standard InChI | InChI=1S/C18H25N3O4/c1-3-25-17(23)8-9-19-18(24)20-11-14-10-16(22)21(12-14)15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H2,19,20,24) |
Standard InChI Key | NRYOALYDRCXHMR-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound comprises three distinct subunits:
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Ethyl propanoate backbone: A three-carbon ester chain (C-O-C=O) terminating in an ethyl group.
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Ureido linker: A urea-derived bridge (-NH-C(=O)-NH-) connecting the ester to the pyrrolidinone ring.
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5-Oxo-1-(p-tolyl)pyrrolidin-3-yl group: A five-membered lactam ring substituted with a para-methylphenyl (p-tolyl) group at the 1-position and a ketone at the 5-position .
Systematic Nomenclature
The IUPAC name reflects this hierarchy:
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Parent chain: Ethyl propanoate (ethyl 3-oxopropanoate).
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Substituent: A ureido group at the propanoate’s β-carbon (position 3).
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Pyrrolidinone moiety: 5-Oxo-pyrrolidin-3-ylmethyl, further substituted with p-tolyl at nitrogen .
Table 1: Key Molecular Descriptors
Synthesis and Reaction Pathways
Retrosynthetic Considerations
The compound can be dissected into three synthons:
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Ethyl 3-aminopropanoate: Provides the ester backbone.
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Isocyanate intermediate: Generated from 5-oxo-1-(p-tolyl)pyrrolidin-3-ylmethanol.
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p-Tolyl-substituted pyrrolidinone: Synthesized via cyclization of γ-aminobutyric acid derivatives .
Stepwise Assembly
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Pyrrolidinone Formation:
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Ureido Coupling:
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Esterification:
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (Inferred) |
---|---|---|
Pyrrolidinone synthesis | p-Toluidine, γ-keto acid, Δ | 60-75% |
Ureido formation | Ethyl 3-isocyanatopropanoate, DCM | 45-60% |
Purification | Column chromatography (SiO₂) | >95% purity |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to urea and ester groups. Limited aqueous solubility (logP ≈ 2.8) .
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Stability: Susceptible to hydrolysis under acidic/basic conditions. Store anhydrous at -20°C.
Spectroscopic Characterization
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